N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a fluorinated cyclopentyl group attached to an indole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent to introduce the fluorine atom into the cyclopentyl ring . The reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the fluorination process.
Industrial Production Methods
Industrial production of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient fluorination and subsequent formation of the indole carboxamide structure .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It has potential therapeutic applications due to its unique structural properties, which may enhance the efficacy and selectivity of drug candidates.
Industry: The compound is utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopentyl ring enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorocyclopentyl)cycloheptanecarboxamide: Similar in structure but with a cycloheptane ring instead of an indole core.
Fluorinated Quinolines: These compounds also feature fluorine atoms and are used in similar applications, such as drug development and materials science.
Uniqueness
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide stands out due to its indole core, which is known for its biological activity and versatility in chemical synthesis. The presence of the fluorine atom further enhances its properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-10-5-3-7-12(10)17-14(18)13-8-9-4-1-2-6-11(9)16-13/h1-2,4,6,8,10,12,16H,3,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDACJGBFAXXTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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